Sodium lauroyl glycinate

Übersicht

Beschreibung

Sodium lauroyl glycinate is an anionic surfactant derived from the reaction of lauroyl chloride with glycine and sodium hydroxide. It is widely used in personal care products due to its mildness and effective cleansing properties. This compound is known for its ability to reduce surface tension, making it an excellent emulsifier and foaming agent .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sodium lauroyl glycinate is synthesized through a two-step process:

- **Preparation of Lauro

Biologische Aktivität

Sodium lauroyl glycinate is an amino acid-based surfactant derived from lauric acid and glycine. It has gained attention in the cosmetic and personal care industries due to its mildness, biocompatibility, and various functional properties. This article explores the biological activity of this compound, including its surfactant properties, safety assessments, and applications in personal care products.

Chemical Structure and Properties

This compound is an anionic surfactant characterized by the presence of a lauroyl group (derived from lauric acid) and a glycinate moiety. Its chemical structure contributes to its unique properties:

- Hydrophilic-Lipophilic Balance (HLB) : this compound exhibits a balanced HLB, making it suitable for use in various formulations.

- Solubility : The presence of amide and carbonyl groups enhances its solubility in water compared to traditional fatty acid surfactants like sodium laurate .

Surfactant Activity

This compound demonstrates effective surfactant properties, which include:

- Wetting Ability : Studies have shown that this compound exhibits superior wetting properties when mixed with other surfactants, optimizing performance in aqueous solutions .

- Self-Assembly Behavior : Research indicates that this compound forms micellar structures in solution, which can enhance the delivery of active ingredients in cosmetic formulations .

Safety and Irritation Studies

Safety assessments have been conducted to evaluate the biological activity and potential irritancy of this compound:

- Irritation Potential : In various studies, this compound has been found to be non-irritating at concentrations typically used in cosmetic formulations. For example, it was noted that concentrations up to 10% did not cause dermal irritation in human subjects .

- Sensitization : No sensitization reactions were observed in human studies with this compound at concentrations up to 5%, indicating a favorable safety profile for topical applications .

Case Studies and Applications

This compound is used in a variety of personal care products due to its mildness and effectiveness:

- Facial Cleansers : Its gentle surfactant properties make it suitable for facial cleansers aimed at sensitive skin types.

- Shampoos and Conditioners : The compound enhances the foaming and cleansing efficacy of shampoos while maintaining hair moisture.

- Moisturizers : As an emulsifier, it helps stabilize oil-in-water formulations, improving texture and skin feel.

Comparative Analysis with Other Surfactants

To further understand the biological activity of this compound, a comparison with other amino acid-based surfactants is useful. The following table summarizes key properties:

| Surfactant | Irritation Potential | HLB Value | Application Areas |

|---|---|---|---|

| This compound | Non-irritating | Moderate | Cleansers, shampoos, moisturizers |

| Sodium Lauroyl Sarcosinate | Mild irritant | Moderate | Cleansers, foaming agents |

| Sodium Cocoyl Glutamate | Non-irritating | High | Shampoos, body washes |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Composition

Sodium lauroyl glycinate is derived from natural sources, primarily coconut or palm kernel oil. Its chemical formula is , and it acts as an anionic surfactant. The compound is characterized by:

- Mild surfactant properties : Less irritating than traditional surfactants like sulfates.

- Biocompatibility : Low toxicity towards human skin cells.

- Chemical stability : Suitable for various formulations.

Cosmetic Applications

This compound is widely used in personal care products due to its gentle cleansing properties. Its applications include:

- Facial Cleansers : Used in formulations for sensitive skin, providing effective cleansing without irritation.

- Shampoos and Conditioners : Acts as a foaming agent and emulsifier, enhancing product performance while maintaining hair health.

- Body Washes and Bath Products : Provides a mild yet effective cleansing experience.

Table 1: Cosmetic Formulations Containing this compound

| Product Type | Functionality | Benefits |

|---|---|---|

| Facial Cleansers | Cleansing agent | Non-irritating, suitable for sensitive skin |

| Shampoos | Foaming agent | Enhances lather, reduces frizz |

| Body Washes | Emulsifier | Maintains skin hydration |

| Intimate Hygiene Products | Gentle cleansing | Safe for sensitive areas |

Pharmaceutical Applications

In the pharmaceutical sector, this compound is recognized for its ability to improve the solubility and bioavailability of active pharmaceutical ingredients (APIs). Key applications include:

- Oral Drug Formulations : Enhances the absorption of APIs, making medications more effective.

- Topical Preparations : Serves as a surfactant to improve drug delivery through the skin.

Case Study: Enhanced Drug Delivery

A study demonstrated that incorporating this compound into topical formulations significantly increased the permeation of active ingredients through the skin barrier. This finding suggests that SLG can be an effective excipient in developing more efficient drug delivery systems .

Environmental Considerations

This compound aligns with growing consumer demand for sustainable and eco-friendly products. Its biodegradable nature and low environmental impact make it an attractive option for manufacturers seeking to meet sustainability goals.

Table 2: Environmental Impact of this compound

| Property | Description |

|---|---|

| Biodegradability | Breaks down naturally in the environment |

| Source | Derived from renewable resources (coconut/palm oil) |

| Toxicity | Low toxicity to aquatic life |

Market Trends and Innovations

The market for this compound is expanding due to increasing consumer awareness regarding ingredient safety and environmental sustainability. Innovations in formulation are leading to new product launches that incorporate SLG as a key ingredient.

Recent Developments

Recent research has highlighted the synergistic effects of this compound when combined with other surfactants, leading to improved surface activity and foaming properties . This has implications for both cosmetic and detergent formulations.

Analyse Chemischer Reaktionen

Catalytic Role in Halogenation

SLG acts as a catalyst in fatty acid halogenation due to its ability to form a Vilsmeier complex with halogenating agents (e.g., SOCl₂). This complex facilitates the conversion of fatty acids to acid chlorides .

-

Key Mechanism :

| Catalyst | Role | Efficiency |

|---|---|---|

| Sodium lauroyl glycinate | Initiates Vilsmeier complex formation | 0.02–2.00 mole% concentration |

| N-lauroyl glycenic anhydride | Enhances liposolubility for homogeneous catalysis | Improved conversion rates |

Mixed Micelle Formation with Sodium Lauroyl Lactylate (SLL)

SLG forms synergistic mixtures with sodium lauroyl lactylate (SLL), enhancing surface activity and foam properties .

| Mole Fraction of SLL (α_SLL) | Key Property | Optimal Value |

|---|---|---|

| 0.4 | Minimum γ_CMC (22.6 mN/m) | Highest surface activity |

| 0.6 | Best wetting ability | Enhanced emulsification |

| 0.8 | Optimal dynamic adsorption | Improved formulation stability |

Stability and Hydrolysis

SLG exhibits stability under alkaline conditions but undergoes partial hydrolysis to yield sodium laurate and lauroyl glycinate .

-

Hydrolysis Pathway :

Research Findings

-

Surface Activity : SLG reduces surface tension effectively, making it suitable for foaming agents in cosmetics .

-

Synergistic Effects : When mixed with SLL, SLG demonstrates improved foaming and wetting properties at specific ratios .

-

Catalytic Versatility : SLG catalyzes the synthesis of diverse surfactants (e.g., sodium cocoyl glycinate) under mild conditions .

Comparison of SLG with Related Surfactants

Eigenschaften

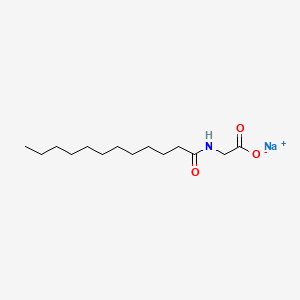

IUPAC Name |

sodium;2-(dodecanoylamino)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27NO3.Na/c1-2-3-4-5-6-7-8-9-10-11-13(16)15-12-14(17)18;/h2-12H2,1H3,(H,15,16)(H,17,18);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKGKWKGYFJBGQJ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)NCC(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26NNaO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90172088 | |

| Record name | Sodium lauroyl glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18777-32-7, 90387-74-9 | |

| Record name | Sodium lauroyl glycinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018777327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium cocoyl glycinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090387749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium lauroyl glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycine, N-coco acyl derivs., sodium salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.083.014 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | sodium (dodecanoylamino)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM LAUROYL GLYCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L54QIO80PN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.